![molecular formula C15H14N2OS B1516241 6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1516241.png)
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable asset in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method includes the reaction of 2,5-dimethylphenylamine with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed
Oxidation: 6-(2,5-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carboxylic acid.
Reduction: 6-(2,5-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 6-(2,4-DIMETHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
- 2-(3,5-DIMETHYLPHENYL)THIAZOLE-4-CARBALDEHYDE
Uniqueness
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields .
属性
分子式 |
C15H14N2OS |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2OS/c1-9-4-5-10(2)12(6-9)14-13(7-18)17-11(3)8-19-15(17)16-14/h4-8H,1-3H3 |
InChI 键 |
NAQDMDSWXWUYQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C(=CSC3=N2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)
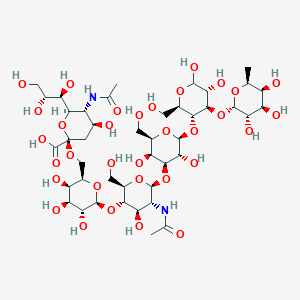


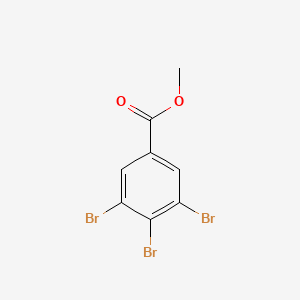
![L-Aspartic acid,[2,3-3H]](/img/structure/B1516182.png)

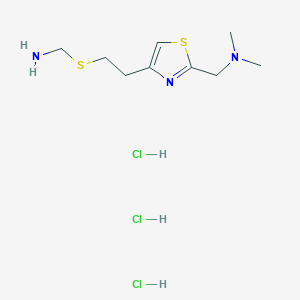
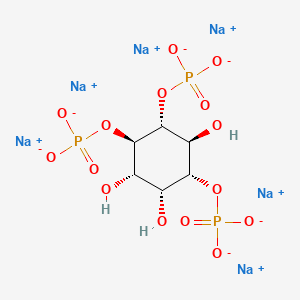

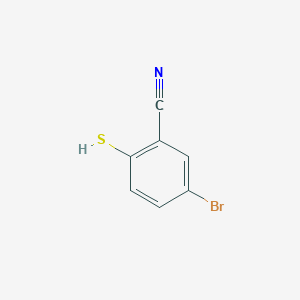
![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)

